molecular formula C22H26N2O3 B2808849 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 1351649-13-2

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No.: B2808849
CAS No.: 1351649-13-2
M. Wt: 366.461
InChI Key: SBAPYOWQGOBWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
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Scientific Research Applications

Selective Delivery and Biological Activity

Selective Delivery into Cells with Active Polyamine Transporters

The synthesis and biological activity of various N(1)-arylalkylpolyamines, including derivatives related to the specified compound, have been investigated for their selective delivery into cells containing active polyamine transporters. This study demonstrated that the size and structure of the N(1)-substituent significantly affect cytotoxicity profiles and polyamine-conjugate uptake, suggesting a precise interaction with the polyamine transporter. This has implications for designing drugs that can selectively target cancer cells with active polyamine uptake mechanisms (Gardner et al., 2004).

Chemical Synthesis and Evaluation

HCA Receptor Agonists

Another study focused on the synthesis and evaluation of derivatives, including 2-(3-(Naphthalen-2-yl)propanamido)cyclohex-1-enecarboxylic acid, as hydroxyl-carboxylic acid (HCA) receptor HCA2 agonists. This research sheds light on the modification of molecular structures to modulate potency and selectivity for receptor activation, offering a pathway to novel therapeutic agents (Bobiļeva et al., 2014).

Copper-Catalyzed Aryl Amination

The discovery of N-(naphthalen-1-yl)-N'-alkyl oxalamide ligands for copper-catalyzed aryl amination highlights the potential of these compounds in facilitating low-temperature coupling reactions. This provides a valuable method for the synthesis of aryl amines, crucial intermediates in pharmaceuticals and agrochemicals (Gao et al., 2017).

Antimicrobial Activity

In Vitro Microbiological Evaluation

Compounds with structural similarities to the requested molecule have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. This research demonstrates the potential of these compounds in developing new antimicrobial agents (Kanagarajan et al., 2011).

Photophysical and Electrophosphorescent Applications

Photophysical Study and OLEDs

Studies have also investigated the photophysical properties of related compounds, including their application in organic light-emitting diodes (OLEDs). These works explore the balance between electron-transporting and hole-transporting properties of these materials, aiming to achieve high-efficiency, low-roll-off electrophosphorescent devices (Zhang et al., 2015).

Anticancer Evaluation

Anticancer Activity

The synthesis and anticancer evaluation of derivatives highlight the ongoing research into the therapeutic potential of these compounds. By reacting with various nucleophiles, novel structures have been synthesized and tested for their efficacy against cancer cell lines, indicating the versatility and potential of these compounds in oncology (Gouhar & Raafat, 2015).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-20(19-12-6-10-17-9-4-5-11-18(17)19)15-24-22(27)21(26)23-14-13-16-7-2-1-3-8-16/h4-7,9-12,20,25H,1-3,8,13-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAPYOWQGOBWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.